

Spectroscopic Profile of 2-Amino-3-Nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-Nitrophenol

Cat. No.: B1277897

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-3-Nitrophenol** (CAS No: 603-85-0), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Amino-3-Nitrophenol**. It is important to note that direct tabulated spectral data for this compound is not widely available in published literature. Therefore, the presented data is an analysis and interpretation of available spectral images.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.8	m	1H	Ar-H
~6.8 - 7.2	m	2H	Ar-H
~5.0 (broad)	s	2H	-NH ₂
~9.5 (broad)	s	1H	-OH

Note: The spectrum was reported in DMSO-d₆. Chemical shifts are estimated from the spectral image.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~150	C-OH
~140	C-NH ₂
~135	C-NO ₂
~115 - 130	Ar-CH

Note: Chemical shifts are estimated from the spectral image.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400 - 3200	Strong, Broad	O-H and N-H stretching
~3100 - 3000	Medium	Aromatic C-H stretching
~1620 - 1580	Strong	N-H bending and C=C stretching (aromatic)
~1540 & ~1340	Strong	Asymmetric and symmetric NO ₂ stretching
~1300 - 1200	Strong	C-O stretching (phenol)
~1200 - 1000	Medium	C-N stretching
~900 - 650	Medium	Aromatic C-H out-of-plane bending

Note: Peak positions are estimated from the provided IR spectrum image.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific absorption maxima (λ_{max}) for **2-Amino-3-Nitrophenol** are not readily available in the reviewed literature. However, based on its structure containing a nitrophenol chromophore, significant absorption is expected in the UV and possibly the visible range. For comparison, the related isomer 2-Amino-4-nitrophenol exhibits absorption maxima at 224 nm, 262 nm, and 308 nm.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Amino-3-Nitrophenol**.

Materials:

- **2-Amino-3-Nitrophenol** sample
- Deuterated solvent (e.g., DMSO- d_6)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the **2-Amino-3-Nitrophenol** sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry vial. Ensure the sample is fully dissolved.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
- **Acquisition of ^1H NMR Spectrum:**
 - Set the appropriate spectral width, acquisition time, and number of scans.
 - Acquire the ^1H NMR spectrum.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
 - Integrate the peaks and determine their multiplicities and coupling constants.

- Acquisition of ^{13}C NMR Spectrum:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Use a standard proton-decoupled pulse sequence.
 - Set appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data similarly to the ^1H spectrum and reference it using the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared spectrum of solid **2-Amino-3-Nitrophenol**.

Materials:

- **2-Amino-3-Nitrophenol** sample (solid)
- FTIR spectrometer with an ATR accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **2-Amino-3-Nitrophenol** powder onto the ATR crystal using a clean spatula.
- Apply Pressure: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal.

- **Data Acquisition:** Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
- **Cleaning:** After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λ_{max}) of **2-Amino-3-Nitrophenol** in a suitable solvent.

Materials:

- **2-Amino-3-Nitrophenol** sample
- Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer
- Volumetric flasks and micropipettes

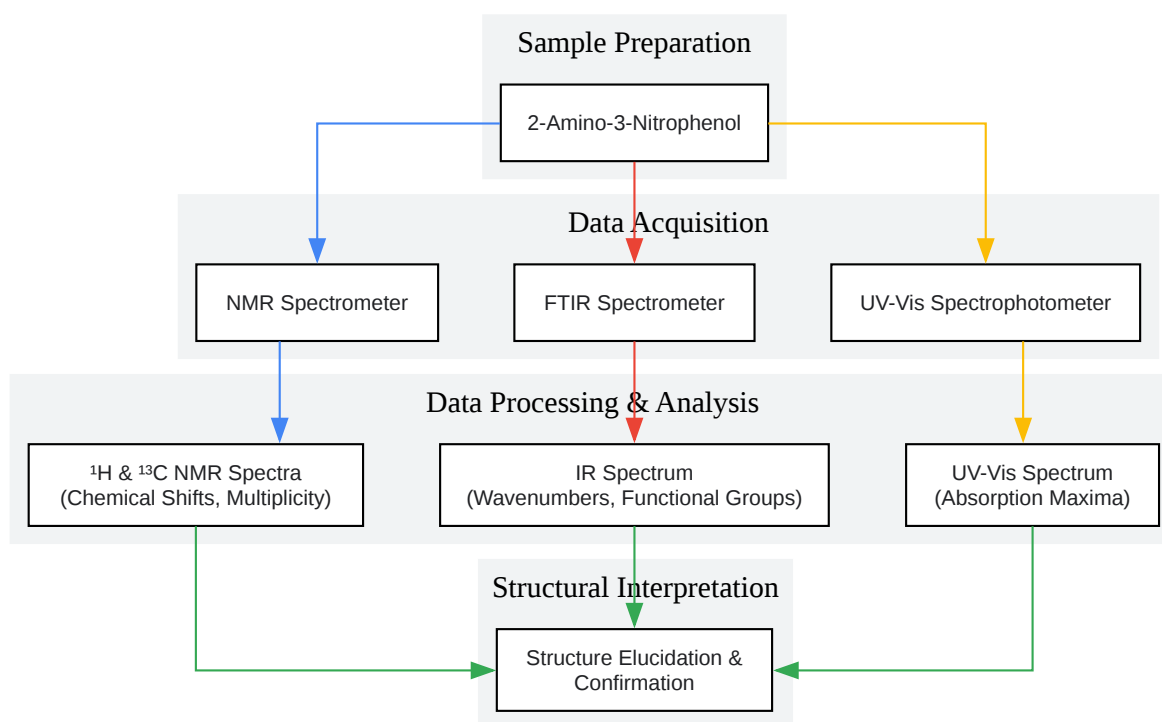
Procedure:

- **Solution Preparation:** Prepare a stock solution of **2-Amino-3-Nitrophenol** of a known concentration in the chosen spectroscopic grade solvent. From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 AU).
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamps to warm up.
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and run a baseline correction over the desired wavelength range (e.g., 200-800 nm).

- **Sample Measurement:** Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.
- **Spectrum Acquisition:** Scan the sample over the same wavelength range as the baseline.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}) from the resulting spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.



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